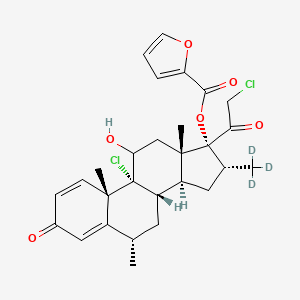
D-Glucitol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a derivative of D-glucitol (commonly known as sorbitol), where eight hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its unique properties, such as its ability to act as a tracer in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol-d8 typically involves the reduction of D-glucose-d8. This process can be carried out using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions often include an aqueous or alcoholic solvent and may require a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carefully controlled to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to D-glucose-d8 using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to D-mannitol-d8 using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, tosyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: D-Glucose-d8
Reduction: D-Mannitol-d8
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion and utilization of glucose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in the quality control of pharmaceutical products
Mecanismo De Acción
D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol similar to D-glucitol, used as a diuretic and in medical diagnostics.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
Clave InChI |
FBPFZTCFMRRESA-IUAGDLHUSA-N |
SMILES isomérico |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


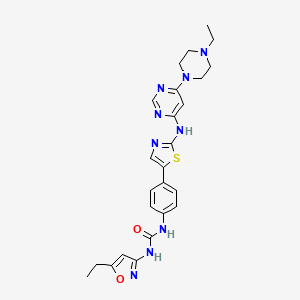
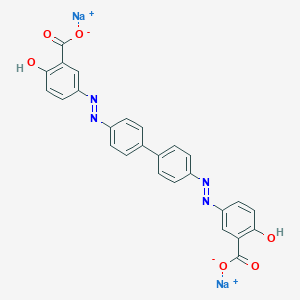

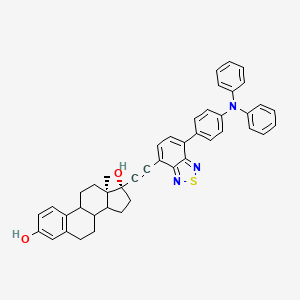
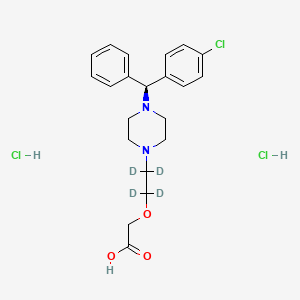

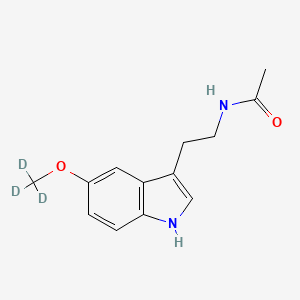
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
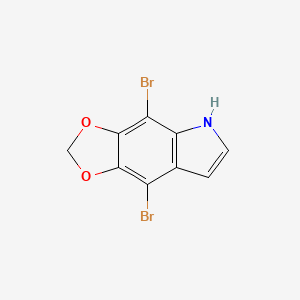
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)

